N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. The pyridazine ring is linked to a phenyl group at position 6, which is further connected to a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) substituent at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2S/c1-12-23-24-18-10-9-17(25-27(12)18)13-5-7-15(8-6-13)26-30(28,29)16-4-2-3-14(11-16)19(20,21)22/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVADZFUSDZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the formation of the triazolopyridazine core, followed by the introduction of the phenyl ring and the trifluoromethylbenzenesulfonamide group. Common reagents and conditions include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the phenyl ring: This step may involve Suzuki or Heck coupling reactions.
Attachment of the trifluoromethylbenzenesulfonamide group: This can be done using sulfonylation reactions with trifluoromethylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl ring and the triazolopyridazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
The triazolopyridazine core is a key feature shared among several analogs. However, substitutions and heterocycle modifications significantly alter properties:
Key Observations :
Substituent Effects on Benzenesulfonamide Moieties
The sulfonamide group and its substituents are critical for bioactivity:
Key Observations :
Modifications in Linker Regions and Side Chains
Variations in the linker between the triazolopyridazine core and sulfonamide influence spatial orientation:
Key Observations :
- Bulky substituents like benzyl and fluorophenyl () could hinder target engagement but improve selectivity .
Tables for Structural and Functional Comparison
Table 1: Molecular Properties of Selected Analogs
Biological Activity
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazolopyridazine Moiety : This core structure is known for its diverse biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
- Benzenesulfonamide Group : Often associated with antibacterial and antiviral properties.
Anticancer Properties
Research indicates that compounds containing the triazolopyridazine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cells, suggesting strong potential as anticancer agents .
Antimicrobial Activity
The triazolopyridazine derivatives have also displayed antimicrobial properties. For example:
- In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1–8 μg/mL for certain derivatives .
- The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity compared to non-fluorinated analogs .
Inhibition of Bromodomains
This compound has been identified as a potential inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histones and play a critical role in gene regulation. Inhibition of these domains can lead to altered gene expression profiles relevant to various diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Binding Affinity : Crystal structure analyses reveal that the compound binds effectively to bromodomains through hydrogen bonds and hydrophobic interactions with key residues in the binding pocket .
- Cellular Uptake : The lipophilic nature contributed by the trifluoromethyl group may facilitate cellular uptake, enhancing its bioavailability .
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Compounds similar to the target compound showed promising results in reducing tumor growth .
- Antimicrobial Efficacy : Another research effort focused on synthesizing and evaluating a series of triazole derivatives against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .
Comparative Analysis
The following table summarizes key findings related to this compound and its derivatives:
Q & A
Q. Q1. What are the established synthetic routes for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions impact yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling to attach aryl groups to the triazolopyridazine core. For example, describes coupling tricyclic triazole derivatives with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 120°C under argon. Yields vary with substituents: in , similar reactions yielded 41–98.5% depending on steric/electronic effects of substituents. Optimization involves adjusting catalyst loading (e.g., 10% Pd in ) and reaction time (monitored by TLC). Post-coupling sulfonamide formation requires careful control of stoichiometry and base selection to avoid side reactions .
Q. Q2. How is the purity and structural integrity of the compound validated in academic research?
Methodological Answer: Purity is confirmed via HPLC (e.g., >95% in ) and LC-MS. Structural validation employs ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and triazole protons in ) and X-ray crystallography for absolute configuration (e.g., crystal structures in and ). FTIR and HRMS (as in ) are critical for functional group analysis and molecular weight confirmation .
Advanced Research Questions
Q. Q3. What strategies are used to resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, protein expression levels) or compound stability. For instance, highlights AZD3514 (a structural analog) showing variable AR inhibition due to redox-sensitive binding. To address this:
Q. Q4. How is the structure-activity relationship (SAR) of this compound explored to optimize target binding and selectivity?
Methodological Answer: SAR studies focus on modifying the triazolopyridazine core and sulfonamide substituents:
- Triazole substituents: Methyl groups at position 3 (as in ) enhance metabolic stability, while bulkier groups (e.g., cyclopropyl in ) improve selectivity for bromodomains over kinases.
- Sulfonamide modifications: Trifluoromethyl groups () increase lipophilicity and target engagement.
- In silico docking (e.g., using BRD4 bromodomain PDB structures in ) guides rational substitutions to optimize hydrogen bonding and π-π interactions .
Q. Q5. What experimental designs are employed to evaluate its pharmacokinetics and toxicity in preclinical models?
Methodological Answer:
- In vitro ADME: Microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability tests.
- In vivo PK: Rodent studies with IV/PO dosing, measuring plasma half-life (t₁/₂) and bioavailability. For example, used murine models to assess AR inhibition efficacy.
- Toxicity: Ames test for mutagenicity and hERG assays for cardiac risk. Dose-limiting toxicity is evaluated in repeat-dose studies (e.g., 28-day rat toxicity models) .
Q. Q6. How are computational methods integrated to predict off-target interactions or polypharmacology?
Methodological Answer:
- Target prediction: Tools like SwissTargetPrediction or SEA identify potential off-targets (e.g., kinases or GPCRs).
- Molecular dynamics simulations (e.g., GROMACS) model binding to non-canonical targets like PDEs or histone deacetylases.
- Proteome-wide profiling (e.g., thermal shift assays in ) validates computational predictions experimentally .
Data Analysis & Experimental Design
Q. Q7. How are conflicting crystallographic data resolved when determining binding modes with target proteins?
Methodological Answer: Conflicts arise from crystal packing artifacts or flexible binding pockets. Strategies include:
Q. Q8. What statistical approaches are used to analyze dose-response data in enzyme inhibition assays?
Methodological Answer:
- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Hill slope analysis to detect cooperativity or multiple binding sites.
- Bootstrap resampling (10,000 iterations) to estimate confidence intervals for EC₅₀ values, as seen in for AR inhibition .
Mechanistic & Translational Research
Q. Q9. What in vivo models are appropriate for studying its efficacy in disease contexts (e.g., cancer or inflammation)?
Methodological Answer:
Q. Q10. How is target engagement validated in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
